

4,4-Difluoropiperidine structure and properties

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Compound of Interest

Compound Name: 4,4-Difluoropiperidine

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An In-Depth Technical Guide to **4,4-Difluoropiperidine**: Structure, Properties, and Applications

Introduction

4,4-Difluoropiperidine is a fluorinated heterocyclic compound that has garnered significant interest in medicinal chemistry and drug development. The introduction of the gem-difluoro group at the 4-position of the piperidine ring imparts unique physicochemical properties that can enhance the pharmacological profile of drug candidates. This difluoro substitution can improve metabolic stability, membrane permeability, and binding affinity by acting as a bioisostere for a carbonyl group or other functionalities.^{[1][2]} This guide provides a comprehensive overview of the structure, properties, synthesis, and applications of **4,4-difluoropiperidine**, tailored for researchers, scientists, and drug development professionals.

Structure and Chemical Identity

4,4-Difluoropiperidine is a saturated six-membered azaheterocycle with two fluorine atoms attached to the same carbon atom at the 4-position. It is most commonly available and used in its hydrochloride salt form, which is a more stable, crystalline solid.^[3]

Identifier	4,4-Difluoropiperidine	4,4-Difluoropiperidine Hydrochloride
IUPAC Name	4,4-difluoropiperidine[4]	4,4-difluoropiperidine;hydrochloride
CAS Number	21987-29-1[4]	144230-52-4[5]
Molecular Formula	C ₅ H ₉ F ₂ N[4]	C ₅ H ₁₀ ClF ₂ N or C ₅ H ₉ F ₂ N · HCl[5][6]
SMILES	C1CNCC(C1)(F)F[4]	Cl[H].FC1(F)CCNCC1[5]
InChI Key	MJOUJKDTBGXKIU-UHFFFAOYSA-N[4]	OABUKBBBSMNNPM-UHFFFAOYSA-N[5]

Physicochemical Properties

The introduction of fluorine atoms significantly alters the properties of the piperidine ring. The gem-difluoro group lowers the basicity (pKa) of the piperidine nitrogen compared to its non-fluorinated counterpart. The hydrochloride salt is typically a white to off-white solid or powder. [3][7]

Table 2.1: Physical Properties of 4,4-Difluoropiperidine

Property	Value	Source(s)
Molecular Weight	121.13 g/mol	[4][8]
Exact Mass	121.07030562 Da	[4]
Density	1.1 ± 0.1 g/cm ³	[8][9]
Boiling Point	114.3 ± 40.0 °C at 760 mmHg	[8]
Flash Point	22.9 ± 27.3 °C	[8]
LogP	0.37	[8]
Vapor Pressure	20.0 ± 0.2 mmHg at 25°C	[8]

| pKa (Basic) | 8.5 [\[\[4\]](#) |

Table 2.2: Physical Properties of **4,4-Difluoropiperidine Hydrochloride**

Property	Value	Source(s)
Molecular Weight	157.59 g/mol	[5] [10]
Appearance	White to off-white powder/solid	[5] [7]
Melting Point	173-177 °C	[5] [6]
Storage Temperature	2-8°C	[5] [6]
Sensitivity	Hygroscopic	[6]

| Solubility | Highly soluble in water and other polar solvents [\[\[3\]](#) |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the characterization of **4,4-difluoropiperidine** and its derivatives. While a comprehensive public database of spectra is limited, typical spectroscopic features can be inferred.

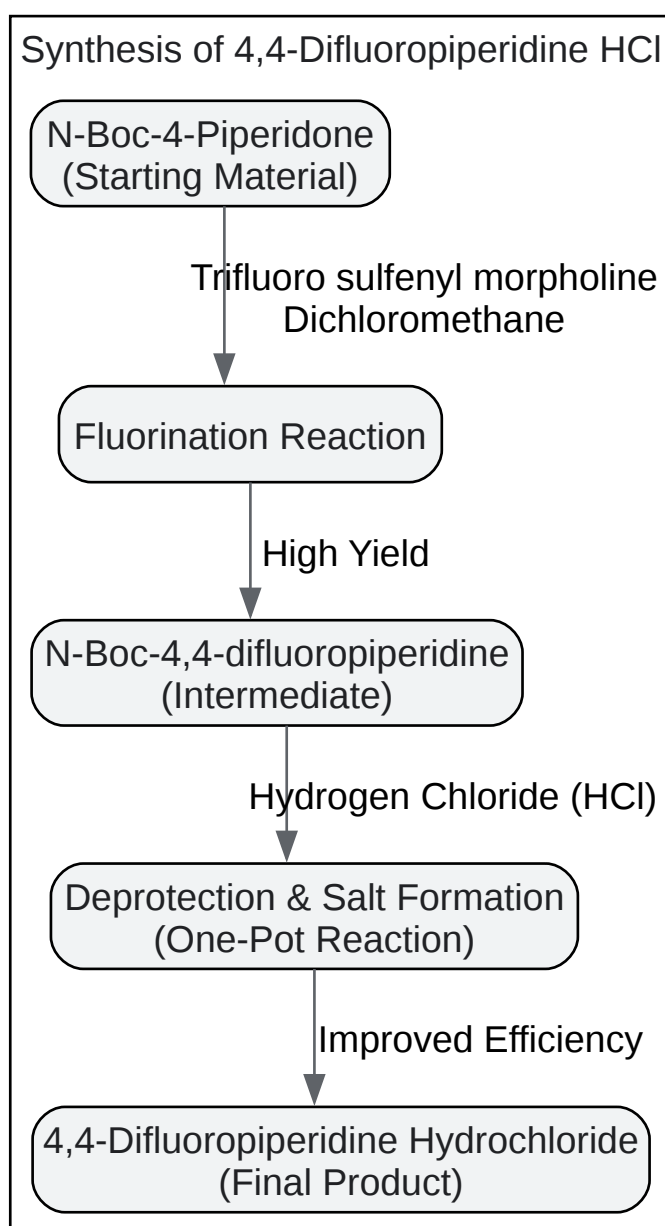
- ¹H NMR: The proton NMR spectrum would show signals corresponding to the protons on the piperidine ring. The protons on the carbons adjacent to the fluorine atoms (C3 and C5) would exhibit complex splitting patterns due to coupling with fluorine.
- ¹³C NMR: The carbon spectrum would show a characteristic triplet for the C4 carbon due to coupling with the two fluorine atoms.
- ¹⁹F NMR: A single resonance would be expected in the fluorine NMR spectrum, as the two fluorine atoms are chemically equivalent. Quantitative ¹⁹F-NMR can be a reliable method for determining the purity of fluorinated compounds due to the low probability of signal overlap.
- Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the exact mass of the molecule (121.0703 for the free base).

Synthesis and Experimental Protocols

The synthesis of **4,4-difluoropiperidine** often involves the deoxofluorination of a corresponding ketone precursor. Several fluorinating reagents can be employed for this transformation.

General Synthesis Workflow

The most common strategy for synthesizing **4,4-difluoropiperidine** involves the fluorination of N-protected 4-piperidone, followed by deprotection. This multi-step process ensures selectivity and yields a stable final product.



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Caption: General workflow for the synthesis of **4,4-difluoropiperidine HCl**.

Detailed Experimental Protocol

The following protocol is adapted from a patented method for the preparation of **4,4-difluoropiperidine** hydrochloride.^[11]

Objective: To synthesize **4,4-difluoropiperidine** hydrochloride from N-Boc-4-piperidone.

Materials:

- N-Boc-4-piperidone
- Trifluoro sulphenyl morpholine (Fluorinating agent)
- Dichloromethane (DCM, solvent)
- Hydrogen chloride (HCl)
- Argon (for inert atmosphere)
- Ethyl acetate, acetone, or other suitable solvents for washing/pulping

Procedure:

- **Reaction Setup:** Add dichloromethane to a four-necked flask, followed by the addition of N-Boc-4-piperidone. Maintain the internal temperature at 25-28 °C.^[11]
- **Cooling and Inerting:** Cool the reaction system to 15-20 °C using an ice water bath and establish an inert atmosphere with argon.^[11]
- **Fluorination:** Slowly add trifluoro sulphenyl morpholine as the fluorinating reagent to the reaction mixture. The reaction is performed to convert the ketone to the difluoro compound. This reagent is noted for providing high yield and byproducts that are easily removed.^[11]
- **Deprotection and Salt Formation:** After the fluorination is complete, the Boc protecting group is removed, and the hydrochloride salt is formed in the same reaction vessel (a "one-pot"

method) using hydrogen chloride. This improves reaction efficiency.[11]

- **Workup and Isolation:** A solvent such as ethyl acetate, petroleum ether, n-hexane, or toluene is added.[11] The resulting solid product is then collected.
- **Purification:** The crude product is purified by pulping in a solvent like acetone, methanol, ethanol, or dichloromethane to yield the final **4,4-difluoropiperidine** hydrochloride product. [11] This process avoids the need for recrystallization or distillation.[11]

Applications in Drug Discovery and Development

4,4-Difluoropiperidine is a valuable building block in pharmaceutical research, primarily due to the advantageous properties conferred by the gem-difluoro group.[12]

Role as a Bioisostere

A key application of the **4,4-difluoropiperidine** motif is its use as a bioisostere.[13]

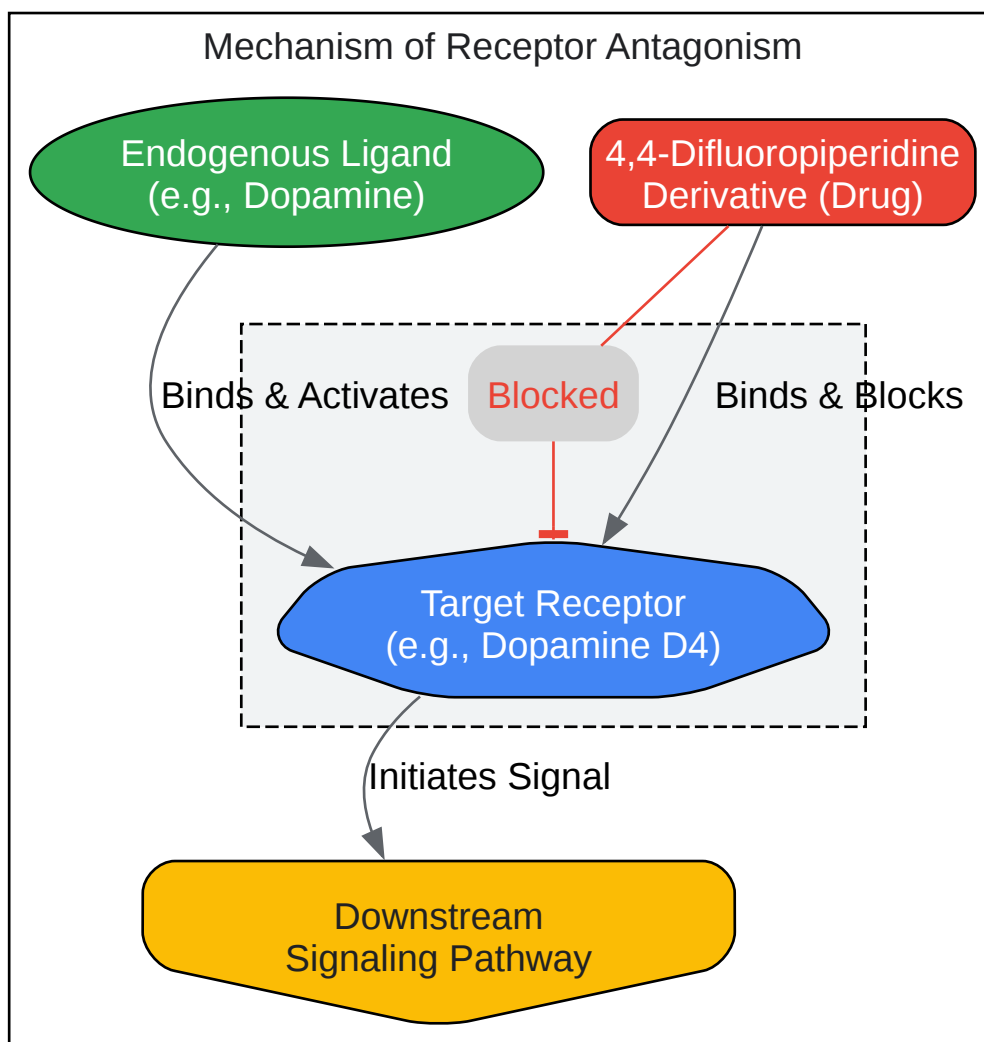
Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological responses.[2] The C-F bond is highly polarized and metabolically stable, making fluorinated compounds resistant to oxidative metabolism at that position. The difluoromethylene group (CF₂) can serve as a bioisostere for an ether oxygen (-O-) or a carbonyl group (C=O), potentially improving properties such as:

- **Metabolic Stability:** Blocking sites of metabolic oxidation.[1]
- **Lipophilicity:** Modulating the molecule's overall lipophilicity to enhance membrane permeability and oral absorption.[1]
- **Acidity/Basicity:** The electron-withdrawing nature of the fluorine atoms lowers the pKa of the piperidine nitrogen, which can be crucial for optimizing ligand-receptor interactions and pharmacokinetic properties.

Therapeutic Targets

Derivatives of **4,4-difluoropiperidine** have been investigated as modulators of various biological targets, particularly within the central nervous system (CNS).

- Dopamine D4 Receptor Antagonists: A novel series of **4,4-difluoropiperidine** derivatives have been developed as potent and highly selective dopamine D4 receptor antagonists.[14] [15] These compounds are being explored for treating neurological disorders.[14] The D4 receptor's selective localization in brain regions involved in motor control makes it a promising target for conditions like L-DOPA-induced dyskinesia in Parkinson's disease.[15]
- Histamine H3 Receptor Antagonists: The compound is an important intermediate in the synthesis of novel histamine-3 (H3) receptor antagonists.[3] H3 receptors are involved in regulating neurotransmitter release, and targeting them has therapeutic potential for various neurological and psychiatric disorders, including Alzheimer's disease and ADHD.[3]
- Orexin Receptor Antagonists: 4,4-Difluoro piperidine compounds have been developed as antagonists for orexin receptors, which are involved in regulating sleep, arousal, and feeding behaviors.[16]



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Caption: Role of **4,4-difluoropiperidine** derivatives as receptor antagonists.

Safety and Handling

4,4-Difluoropiperidine and its hydrochloride salt are classified as harmful and irritants.

- Hazards: The compound is harmful if swallowed, inhaled, or in contact with skin.[4][8] It can cause serious skin and eye irritation.[4][17]
- Handling: Should only be handled in a chemical fume hood by qualified personnel.[8] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and laboratory clothing, must be worn.[8]

- Storage: Store in a cool, refrigerated (2-8°C), and tightly closed container under an inert atmosphere.[5][8] The hydrochloride salt is hygroscopic.[6]
- Incompatible Materials: Avoid strong oxidizing agents, heat, flames, and sparks.[8][17]
- Decomposition: Hazardous combustion products may include carbon monoxide, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[8][17]

Conclusion

4,4-Difluoropiperidine is a pivotal building block for modern drug discovery. Its unique structural and physicochemical properties, stemming from the gem-difluoro substitution, offer medicinal chemists a valuable tool to overcome challenges related to metabolic stability, lipophilicity, and target engagement. As research into complex CNS disorders continues, the strategic application of fluorinated scaffolds like **4,4-difluoropiperidine** is expected to play an increasingly important role in the development of next-generation therapeutics.

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